2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine
Overview
Description
2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine is a synthetic organic compound characterized by the presence of a Boc-protected amino group and a tetrahydro-1,8-naphthyridine core The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Mechanism of Action
Mode of Action
It’s worth noting that the boc group in the compound is a common protecting group for amines . It’s stable towards most nucleophiles and bases , and can be cleaved under anhydrous acidic conditions .
Biochemical Pathways
The compound might be involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine typically involves the following steps:
Formation of the Tetrahydro-1,8-naphthyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Boc-Protected Amino Group: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-1,8-naphthyridine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the Boc-protected amino group or the naphthyridine core, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine serves as an intermediate for the preparation of more complex molecules. Its Boc-protected amino group allows for selective deprotection and subsequent functionalization.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of novel pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry: In the chemical industry, this compound can be used as a building block for the synthesis of various functional materials, including polymers and advanced materials with specific properties.
Comparison with Similar Compounds
2-(3-Amino-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine: Lacks the Boc protection, making it more reactive but less stable during synthesis.
2-(3-(Fmoc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine: Uses a different protecting group (Fmoc) which is removed under basic conditions.
Uniqueness: The Boc-protected version offers a balance between stability and reactivity, making it particularly useful in multi-step synthetic processes where selective deprotection is required. Its stability under a variety of conditions allows for greater flexibility in synthesis and application.
This detailed overview provides a comprehensive understanding of 2-(3-(Boc-amino)-propyl)-5,6,7,8-tetrahydro-1,8-naphthyridine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl N-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-11-5-7-13-9-8-12-6-4-10-17-14(12)19-13/h8-9H,4-7,10-11H2,1-3H3,(H,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHWFILDWHJGOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=NC2=C(CCCN2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.